7-(Bromomethyl)biphenylene-2-carbaldehyde
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Overview
Description
1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C17H17NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a phenyl group and two methoxy groups attached to the isoquinoline core, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method provides a straightforward approach to obtaining the desired compound with good yields.
Another synthetic route involves the Bischler-Napieralski reaction, where the starting material is a β-phenylethylamine derivative. This reaction typically requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to cyclize the intermediate to form the isoquinoline ring .
Industrial Production Methods
Industrial production of 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as an analgesic.
Industry: Used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling pathways .
Comparison with Similar Compounds
1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: This compound has an additional hydrogenation at the isoquinoline ring, making it a tetrahydro derivative.
6,7-Dimethoxy-1-phenylisoquinoline: Lacks the dihydro component, resulting in a fully aromatic isoquinoline ring.
The uniqueness of 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline lies in its specific substitution pattern and the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9BrO |
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Molecular Weight |
273.12 g/mol |
IUPAC Name |
7-(bromomethyl)biphenylene-2-carbaldehyde |
InChI |
InChI=1S/C14H9BrO/c15-7-9-1-3-11-12-4-2-10(8-16)6-14(12)13(11)5-9/h1-6,8H,7H2 |
InChI Key |
MTJKRSFSUZXYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=C2C=C1CBr)C=O |
Origin of Product |
United States |
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